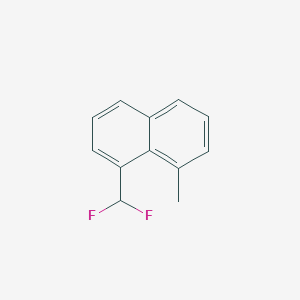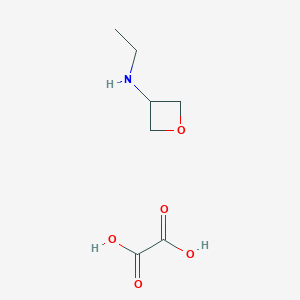
N-Ethyloxetan-3-amine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyloxetan-3-amine oxalate is a chemical compound that features an oxetane ring, which is a four-membered cyclic ether
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening . The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of N-Ethyloxetan-3-amine oxalate may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, ultrasound-assisted synthesis, and mechanochemistry are employed to minimize environmental impact and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-Ethyloxetan-3-amine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxetan-3-one derivatives.
Reduction: Reduction reactions can convert the oxime group to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions
Common reagents used in these reactions include peroxy acids for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions include various oxetane derivatives, such as 3-nitrooxetane, 3,3-dinitrooxetane, and 3-aminooxetane .
Scientific Research Applications
N-Ethyloxetan-3-amine oxalate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules and studying ring-opening reactions.
Biology: The compound’s derivatives are explored for their potential biological activities.
Mechanism of Action
The mechanism by which N-Ethyloxetan-3-amine oxalate exerts its effects involves the interaction of the oxetane ring with various molecular targets. The ring strain in the oxetane structure makes it reactive, allowing it to participate in ring-opening reactions that can modify biological molecules or materials. The pathways involved often include nucleophilic attack on the oxetane ring, leading to the formation of new bonds and functional groups .
Comparison with Similar Compounds
Similar Compounds
N-Methyloxetan-3-amine: Similar in structure but with a methyl group instead of an ethyl group.
Oxetan-3-one: Lacks the amine group but shares the oxetane ring structure.
3-Nitrooxetane: Contains a nitro group instead of an amine group.
Uniqueness
N-Ethyloxetan-3-amine oxalate is unique due to the presence of both the ethylamine group and the oxalate counterion, which confer distinct reactivity and solubility properties. This combination makes it particularly useful in specific synthetic applications and research studies .
Properties
Molecular Formula |
C7H13NO5 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
N-ethyloxetan-3-amine;oxalic acid |
InChI |
InChI=1S/C5H11NO.C2H2O4/c1-2-6-5-3-7-4-5;3-1(4)2(5)6/h5-6H,2-4H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
BNKGSPQQAGPKBR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1COC1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


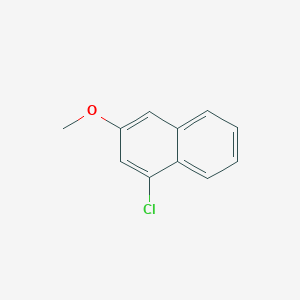

![Cyclopenta[b][1]benzopyran-9(1H)-one, 2,3,5,6,7,8-hexahydro-](/img/structure/B11904126.png)
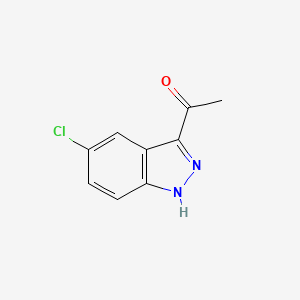
![1,7-Diazaspiro[4.4]nonane, 1-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11904142.png)

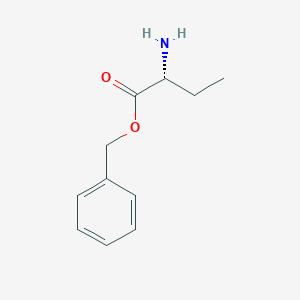
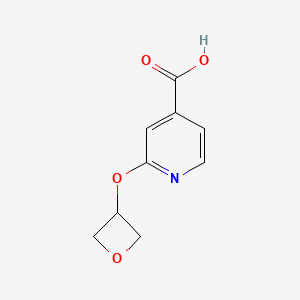

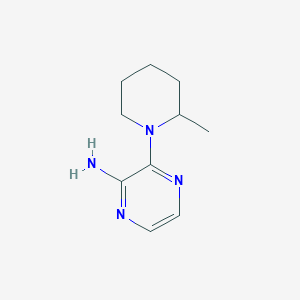
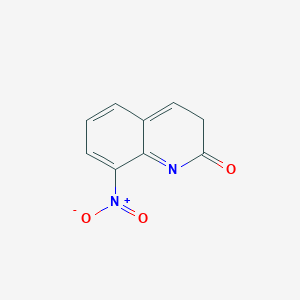
![4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11904176.png)
![5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B11904180.png)
